
1,6-Dihydroxytetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O4. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is known for its distinctive structure, which includes two hydroxyl groups and two ketone groups positioned on a tetracene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dihydroxytetracene-5,12-dione can be synthesized through several methods. One common approach involves the oxidation of tetracene derivatives. For instance, the oxidation of 1,6-dihydroxytetracene can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated tetracene derivatives.
Applications De Recherche Scientifique
1,6-Dihydroxytetracene-5,12-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 1,6-Dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound’s hydroxyl and ketone groups can participate in redox reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1,6-Dihydroxytetracene-5,12-dione can be compared with other similar compounds, such as:
6,11-Dihydroxytetracene-5,12-dione: Similar structure but different positioning of hydroxyl groups.
Tetracene-5,12-dione: Lacks hydroxyl groups, leading to different chemical properties.
1,4-Dihydroxytetracene-5,12-dione: Hydroxyl groups positioned differently, affecting its reactivity and applications
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
3312-43-4 |
|---|---|
Formule moléculaire |
C18H10O4 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
1,6-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O4/c19-13-7-3-6-11-14(13)18(22)12-8-9-4-1-2-5-10(9)16(20)15(12)17(11)21/h1-8,19-20H |
Clé InChI |
QQYXWRMQSCHHFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


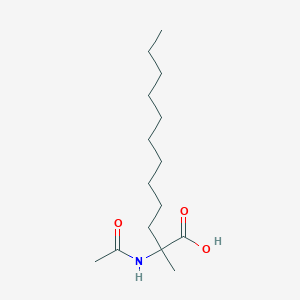
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

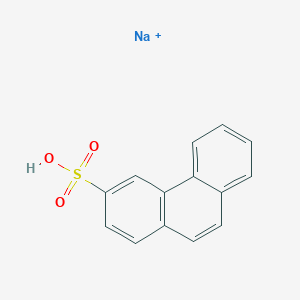
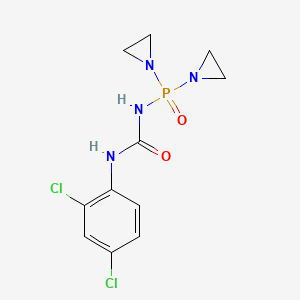
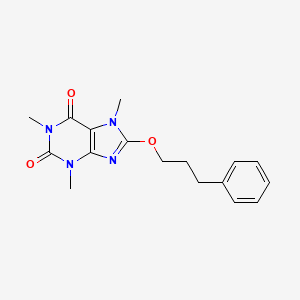

![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
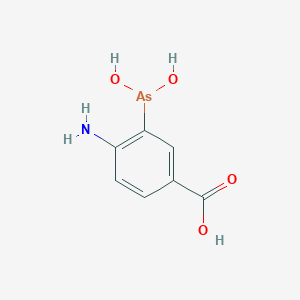


![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


